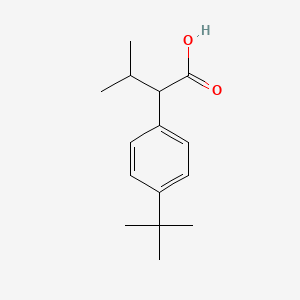
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is an organic compound that features a phenolic structure with an amino and hydroxypropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the nucleophilic substitution of a precursor compound. One common method is the reaction of 2-methoxyphenol with an appropriate amino alcohol under controlled conditions. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
科学的研究の応用
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the methoxy group.
2-Amino-3-hydroxypropyl acetate: Contains an acetate group instead of a methoxy group.
2-Amino-3-hydroxypropyl phosphonic acid: Contains a phosphonic acid group.
Uniqueness
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of both the methoxy and amino-hydroxypropyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3 |
InChIキー |
OYJJUQHXSRTEHH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
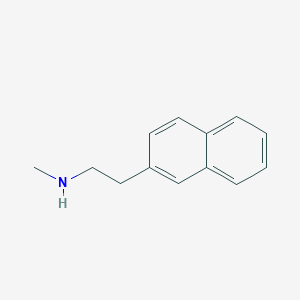
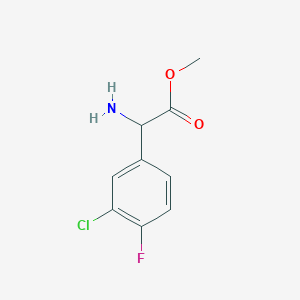
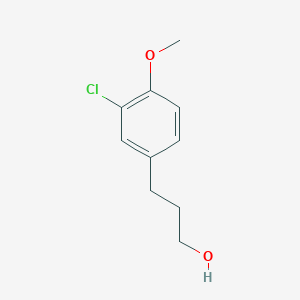


![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

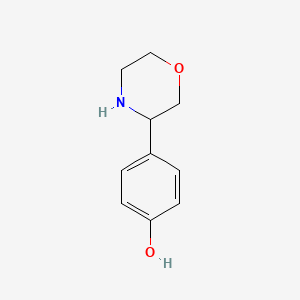
aminehydrochloride](/img/structure/B13591357.png)


